molecular formula C16H16ClF4N3O2S B2817436 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797326-97-6

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2817436
CAS RN: 1797326-97-6
M. Wt: 425.83
InChI Key: CVOUKFLMYCKFBU-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClF4N3O2S and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Inhibitors of Kynurenine 3-Hydroxylase: A study by Röver et al. (1997) explores the synthesis of benzenesulfonamides, specifically focusing on their role as inhibitors of kynurenine 3-hydroxylase. This research contributes to understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Synthesis and Anticancer Activity

  • Potential Anticancer Agents: Sławiński et al. (2012) synthesized a series of benzenesulfonamide derivatives as potential anticancer agents, evaluated against the US National Cancer Institute's cell line panel (Sławiński et al., 2012).

COX-2 Inhibition and Pharmacokinetics

  • Cyclooxygenase-2 Inhibitory Activities: Pal et al. (2003) explored the synthesis of diarylpyrazoles with a benzenesulfonamide moiety. They found certain compounds to be effective in COX-2 inhibition, providing insights for developing new anti-inflammatory drugs (Pal et al., 2003).

Synthesis and Characterization of Derivatives

  • Anti-Inflammatory and Anticancer Properties: Küçükgüzel et al. (2013) synthesized novel benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations suggest potential therapeutic applications (Küçükgüzel et al., 2013).

Anti-HIV Activity

  • In Vitro Anti-HIV Potency: Pomarnacka (2007) investigated the synthesis of benzenesulfonamides and their in vitro anti-HIV activity, revealing the potential of certain compounds for HIV treatment (Pomarnacka, 2007).

Antibacterial and Antifungal Activity

  • Antimicrobial Properties: Hassan (2013) focused on the synthesis of pyrazoline and pyrazole derivatives, including benzenesulfonamides, and evaluated their antibacterial and antifungal activities, indicating their potential use in treating infections (Hassan, 2013).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF4N3O2S/c17-12-9-10(5-6-13(12)18)27(25,26)22-7-8-24-14-4-2-1-3-11(14)15(23-24)16(19,20)21/h5-6,9,22H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOUKFLMYCKFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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